molecular formula C17H17ClN2O2S B2503908 1-(4-(5-(3-Chlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone CAS No. 459194-39-9

1-(4-(5-(3-Chlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone

Cat. No. B2503908
CAS RN: 459194-39-9
M. Wt: 348.85
InChI Key: DJCWGJWVZYZJMD-UHFFFAOYSA-N
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Description

The compound “1-(4-(5-(3-Chlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone” is a complex organic molecule that contains several functional groups including a furan ring, a piperazine ring, a ketone group, and a chlorophenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the furan ring, followed by the introduction of the piperazine ring and the chlorophenyl group. The carbonothioyl group could then be attached to the furan ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan ring and the piperazine ring would likely contribute to the rigidity of the molecule, while the chlorophenyl group could potentially participate in π-π stacking interactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the furan ring, the piperazine ring, and the chlorophenyl group. The furan ring is aromatic and may undergo electrophilic aromatic substitution reactions. The piperazine ring could potentially undergo reactions with electrophiles at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple rings could increase its rigidity and potentially its melting point. The chlorophenyl group could increase its lipophilicity, which could influence its solubility in various solvents .

Mechanism of Action

The mechanism of action of this compound is not clear without further information. It could potentially interact with biological targets through the piperazine ring or the chlorophenyl group .

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, and its potential applications. It could be interesting to explore its interactions with biological targets and to investigate its potential use in medicinal chemistry .

properties

IUPAC Name

1-[4-[5-(3-chlorophenyl)furan-2-carbothioyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2S/c1-12(21)19-7-9-20(10-8-19)17(23)16-6-5-15(22-16)13-3-2-4-14(18)11-13/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCWGJWVZYZJMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=S)C2=CC=C(O2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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